Cas no 332065-12-0 (N-(4-cyanophenyl)furan-2-carboxamide)
N-(4-cyanophenyl)furan-2-carboxamide is a specialized organic compound featuring a furan-2-carboxamide scaffold substituted with a 4-cyanophenyl group. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The presence of both the electron-withdrawing cyano group and the heterocyclic furan ring enhances its potential as an intermediate in the synthesis of bioactive molecules or functional materials. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, agrochemicals, or polymer research. The compound’s stability and reactivity profile make it suitable for further derivatization under controlled conditions.
332065-12-0 structure
Product Name:N-(4-cyanophenyl)furan-2-carboxamide
CAS No:332065-12-0
MF:C12H8N2O2
MW:212.204122543335
CID:3072902
PubChem ID:735354
Update Time:2025-05-28
N-(4-cyanophenyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Furan-2-carboxylic acid (4-cyano-phenyl)-amide
- N-(4-cyanophenyl)-2-furamide
- CHEMBL1797173
- EN300-26704
- CS-0243682
- BAS 01936867
- 332065-12-0
- CCG-49859
- SR-01000639285-1
- Z30612253
- AG-690/12889431
- Oprea1_450933
- HMS1437C16
- AKOS000118090
- HNA06512
- N-(4-cyanophenyl)furan-2-carboxamide
- IDI1_013559
- STL260212
- Maybridge3_002172
-
- Inchi: 1S/C12H8N2O2/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15)
- InChI Key: MXCQGSKHIBMFMM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1C=CC(C#N)=CC=1)=O
Computed Properties
- Exact Mass: 212.058577502Da
- Monoisotopic Mass: 212.058577502Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66Ų
N-(4-cyanophenyl)furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621293-50mg |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621293-100mg |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A621293-500mg |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314352-500mg |
n-(4-Cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 500mg |
¥2895.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314352-1g |
n-(4-Cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 1g |
¥2575.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314352-2.5g |
n-(4-Cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 2.5g |
¥5400.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314352-5g |
n-(4-Cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 5g |
¥11559.00 | 2024-05-18 | |
| Enamine | EN300-26704-0.05g |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 0.05g |
$67.0 | 2023-02-14 | |
| Enamine | EN300-26704-0.1g |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 0.1g |
$100.0 | 2023-02-14 | |
| Enamine | EN300-26704-0.25g |
N-(4-cyanophenyl)furan-2-carboxamide |
332065-12-0 | 95% | 0.25g |
$142.0 | 2023-02-14 |
N-(4-cyanophenyl)furan-2-carboxamide Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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